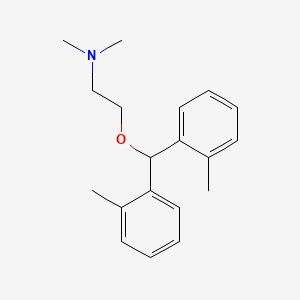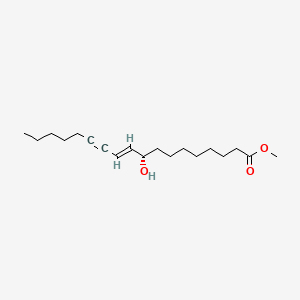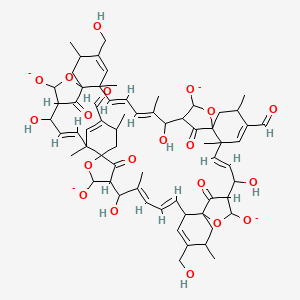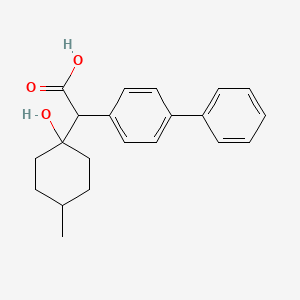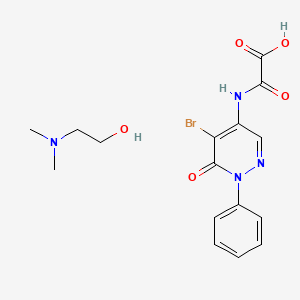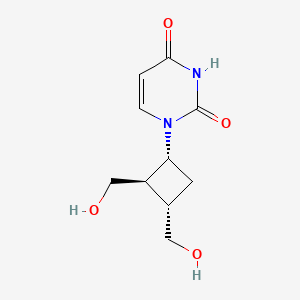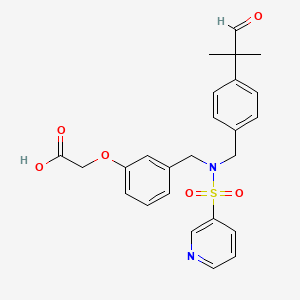
4Epw47C3HA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound known as 4Epw47C3HA, chemically named (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid, is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a benzyl group, a pyridinylsulfonyl group, and a phenoxyacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(1,1-dimethyl-2-oxoethyl)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Sulfonylation: The benzyl intermediate is then reacted with pyridin-3-ylsulfonyl chloride under basic conditions to introduce the pyridinylsulfonyl group.
Coupling Reaction: The resulting compound undergoes a coupling reaction with (3-aminomethyl)phenoxyacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid.
Análisis De Reacciones Químicas
Types of Reactions
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and cellular processes.
Medicine
In the medical field, (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mecanismo De Acción
The mechanism by which (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The binding of the compound to these targets can modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)propionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
The uniqueness of (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
574759-39-0 |
|---|---|
Fórmula molecular |
C25H26N2O6S |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
2-[3-[[[4-(2-methyl-1-oxopropan-2-yl)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H26N2O6S/c1-25(2,18-28)21-10-8-19(9-11-21)15-27(34(31,32)23-7-4-12-26-14-23)16-20-5-3-6-22(13-20)33-17-24(29)30/h3-14,18H,15-17H2,1-2H3,(H,29,30) |
Clave InChI |
JEUHKODDXNRYIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


